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Compound of Interest

Compound Name: 2-Bromo-6-methylisonicotinic acid

Cat. No.: B1449894 Get Quote

An In-depth Technical Guide on the Structural Analysis of 2-Bromo-6-methylisonicotinic Acid

Abstract
This technical guide provides a comprehensive structural analysis of 2-Bromo-6-
methylisonicotinic acid (IUPAC Name: 2-bromo-6-methylpyridine-4-carboxylic acid). The

document is intended for researchers, scientists, and professionals in the field of drug

development and materials science. It covers the compound's structural characteristics,

spectroscopic properties, and relevant experimental protocols. Quantitative data is presented in

structured tables, and key experimental workflows are visualized using diagrams.

Introduction
2-Bromo-6-methylisonicotinic acid is a halogenated pyridine derivative with significant

potential as a versatile synthetic intermediate in the construction of complex heterocyclic

frameworks.[1] Its molecular structure, characterized by a pyridine ring substituted with a

bromine atom, a methyl group, and a carboxylic acid group, makes it a valuable building block

in medicinal chemistry and material science. The strategic placement of these functional

groups influences its chemical reactivity, biological activity, and pharmacokinetic properties.[1]

This guide details the analytical techniques used to elucidate and confirm its structure.
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Identifier Value

IUPAC Name
2-bromo-6-methylpyridine-4-carboxylic
acid[1]

CAS Number 25462-84-4[1]

Molecular Formula C₇H₆BrNO₂[1]

Molecular Weight 216.03 g/mol [1]

| PubChem CID | 72211852[1] |

Synthesis and Purification Workflow
The synthesis of 2-Bromo-6-methylisonicotinic acid and its derivatives often involves the

functionalization of a pre-existing pyridine ring. While a specific protocol for the direct synthesis

of this exact molecule is not readily available in the provided search results, a general workflow

can be inferred from the synthesis of similar compounds like 2-Bromo-6-alkylaminopyridines.[2]

The process typically involves high-pressure and high-temperature reactions to achieve the

desired substitution on the pyridine core.
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Caption: General workflow for the synthesis and purification of 2-Bromo-6-methylisonicotinic
acid.
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Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation of 2-Bromo-6-
methylisonicotinic acid. These techniques provide detailed information about the molecular

framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. While specific NMR data for 2-Bromo-6-methylisonicotinic acid is not provided in

the search results, expected chemical shifts can be inferred from related structures. For its

methyl ester, Methyl 2-bromo-6-methylisonicotinate, documentation including NMR is often

available from suppliers.[3][4][5]

Expected ¹H NMR Spectral Data (Illustrative) The following are predicted values based on

standard chemical shift tables and data from similar compounds.

Proton
Expected Chemical Shift
(ppm)

Multiplicity

Pyridine-H (Position 3) 7.5 - 8.0 Singlet (or narrow doublet)

Pyridine-H (Position 5) 7.5 - 8.0 Singlet (or narrow doublet)

-CH₃ 2.5 - 2.7 Singlet

| -COOH | 10.0 - 13.0 | Broad Singlet |

Expected ¹³C NMR Spectral Data (Illustrative)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1449894?utm_src=pdf-body
https://www.benchchem.com/product/b1449894?utm_src=pdf-body
https://www.benchchem.com/product/b1449894?utm_src=pdf-body
https://www.bldpharm.com/products/1060810-09-4.html
https://www.bldpharm.com/products/884494-71-7.html
https://www.moldb.com/product/884494-71-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Expected Chemical Shift (ppm)

C=O (Carboxylic Acid) 165 - 175

C-Br (Position 2) 140 - 150

C-COOH (Position 4) 145 - 155

C-CH₃ (Position 6) 155 - 165

C-H (Positions 3, 5) 120 - 130

| -CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 2-Bromo-6-methylisonicotinic acid is expected to show characteristic absorption bands for

the carboxylic acid, the C-Br bond, and the aromatic pyridine ring.

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

O-H stretch (Carboxylic
Acid)

2500 - 3300 Broad

C=O stretch (Carboxylic Acid) 1680 - 1710 Strong

C=C, C=N stretch (Pyridine

Ring)
1450 - 1600 Medium to Strong

| C-Br stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound. For 2-Bromo-6-methylisonicotinic acid (C₇H₆BrNO₂), the mass spectrum

would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio), leading to two molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity.
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Expected Mass Spectrometry Data

Ion m/z (relative to ⁷⁹Br) m/z (relative to ⁸¹Br)

[M]⁺ ~214.96 ~216.96

[M-OH]⁺ ~197.95 ~199.95

| [M-COOH]⁺ | ~169.97 | ~171.97 |

Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable analytical data. The

following sections outline standard protocols for key analytical techniques.

Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-methylisonicotinic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the

sample is fully dissolved.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the

instrument to optimize the magnetic field homogeneity.

Data Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. For ¹³C NMR,

use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct

the resulting spectrum. Integrate the signals in the ¹H spectrum and reference the chemical

shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for IR Spectroscopy (ATR-FTIR)
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.
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Sample Scan: Lower the ATR anvil to press the sample against the crystal. Collect the

sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Structural Analysis Workflow
The overall process of structural analysis involves a logical sequence of experiments and data

interpretation to confirm the identity and purity of the compound.

Structural Analysis Logical Flow

Synthesized Sample Mass Spectrometry
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IR Spectroscopy
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Confirmed Structure of
2-Bromo-6-methylisonicotinic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Bromo-6-methylisonicotinic acid structural analysis].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1449894#2-bromo-6-methylisonicotinic-acid-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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